Isolariciresinol Isolariciresinol (+)-isolariciresinol is a lignan that is 5,6,7,8-tetrahydronaphthalen-2-ol substituted by hydroxymethyl groups at positions 6 and 7, a methoxy group at position 3 and a 4-hydroxy-3-methoxyphenyl group at position 8. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a primary alcohol and a member of guaiacols.
Isolariciresinol is a natural product found in Tsuga chinensis, Salacia chinensis, and other organisms with data available.
See also: Acai fruit pulp (part of).
Brand Name: Vulcanchem
CAS No.: 548-29-8
VCID: VC21335880
InChI: InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1
SMILES:
Molecular Formula: C20H24O6
Molecular Weight: 360.4 g/mol

Isolariciresinol

CAS No.: 548-29-8

VCID: VC21335880

Molecular Formula: C20H24O6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Isolariciresinol - 548-29-8

Description

Isolariciresinol is a naturally occurring lignan found in various plant species, including flaxseed, pumpkin seeds, Norway spruce, Scots pine, and others. It belongs to the class of phytoestrogens, which are plant compounds structurally similar to mammalian estrogens. Isolariciresinol primarily exists in plants as a glycoside, meaning it is bound to a sugar molecule, and its aglycone form is released during digestion or through specific extraction methods.

Biological Activities and Potential Health Benefits

Isolariciresinol exhibits several biological activities, including antioxidant, antifungal, and enzyme inhibitory properties. These activities contribute to its potential health benefits, such as reducing oxidative stress in cells and influencing signaling pathways related to inflammation and apoptosis, which may contribute to anti-cancer effects. Additionally, isolariciresinol has been studied for its anti-inflammatory activity, making it relevant for research into conditions like rheumatitis .

Extraction and Synthesis

Isolariciresinol can be extracted from plant sources such as flaxseed and sesame seeds through solvent extraction followed by chromatographic techniques for purification. Synthetic routes are also available, though industrial production often relies on natural extraction methods.

Research Findings and Applications

Research on isolariciresinol has highlighted its potential in pharmacology and nutrition. Its derivatives, developed through chemical modifications, may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry. The compound's role in protecting against oxidative stress and its potential anti-inflammatory effects suggest applications in cardiovascular health and inflammatory diseases .

CAS No. 548-29-8
Product Name Isolariciresinol
Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
IUPAC Name (6R,7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Standard InChI InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m0/s1
Standard InChIKey OGFXBIXJCWAUCH-KPHUOKFYSA-N
Isomeric SMILES COC1=C(C=C2[C@@H]([C@H]([C@@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O
Canonical SMILES COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O
Synonyms 1,2,3,4-tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-naphthalenedimethanol
isolariciresinol
PubChem Compound 160521
Last Modified Aug 15 2023

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